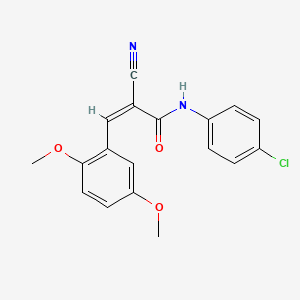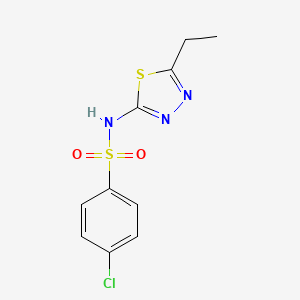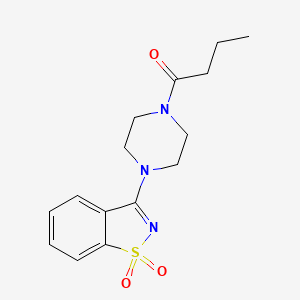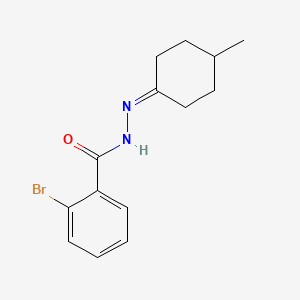![molecular formula C16H18N2O2 B5683262 1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DAPD, is a synthetic compound that belongs to the class of pyrrole derivatives. DAPD was first synthesized in 1992 as an antiviral agent and has since been used in various scientific research studies.
Mécanisme D'action
DAPD acts as a nucleoside analogue and gets incorporated into the viral RNA during replication. Once incorporated, DAPD inhibits the viral RNA synthesis by terminating the RNA chain. This termination occurs due to the lack of a 3'-OH group in DAPD, which is necessary for the elongation of the RNA chain. In cancer cells, DAPD inhibits DNA synthesis by blocking the formation of thymidine monophosphate, which is an essential precursor for DNA synthesis.
Biochemical and Physiological Effects
DAPD has been shown to be well-tolerated in animal studies and has a low toxicity profile. It is rapidly absorbed by the body and has a short half-life. DAPD is primarily excreted through the urine, and its metabolites are non-toxic. In vitro studies have shown that DAPD has a broad-spectrum antiviral activity and can inhibit the replication of various viruses. In cancer cells, DAPD has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DAPD has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DAPD is stable under normal laboratory conditions and can be stored for an extended period. However, DAPD has some limitations. It is not water-soluble and requires a solvent for administration. DAPD is also not very potent and requires a high concentration to achieve its desired effect.
Orientations Futures
For the study of DAPD include the development of more potent analogues, combination therapy, and exploring its potential use for other viral infections.
Méthodes De Synthèse
The synthesis of DAPD involves the condensation of 4-aminophenyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate. The resulting intermediate is then reduced to DAPD using sodium borohydride. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
DAPD has been extensively studied for its antiviral properties. It has been shown to be effective against a broad range of viruses, including HIV, hepatitis B, and hepatitis C. DAPD inhibits viral replication by acting as a nucleoside analogue and interfering with the viral RNA synthesis. In addition to its antiviral properties, DAPD has also been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis.
Propriétés
IUPAC Name |
1-[4-acetyl-1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCRWJLKKEGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Acetyl-1-(4-amino-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)

![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)